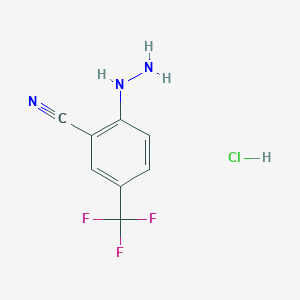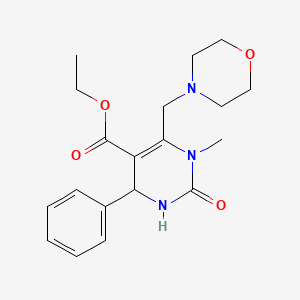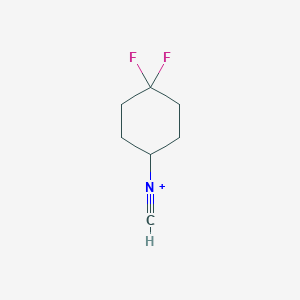
4,4-difluoro-N-methylidynecyclohexan-1-aminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-二氟-N-甲基环己烷-1-铵是一种化学化合物,其特征在于环己烷环上连接着两个氟原子和一个铵基。
准备方法
合成路线和反应条件
4,4-二氟-N-甲基环己烷-1-铵的合成通常涉及环己酮衍生物的氟化反应。一种常见的方法是环己酮与氟化试剂(如三氟化二乙氨基硫(DAST)或三氟化双(2-甲氧基乙基)氨基硫(Deoxo-Fluor))反应。该反应通常在受控条件下进行,以确保在所需位置进行选择性氟化。
工业生产方法
在工业环境中,4,4-二氟-N-甲基环己烷-1-铵的生产可能涉及使用大型氟化反应器。该过程通常包括使用氢氟酸作为氟化试剂,并且可能需要高压条件才能实现有效转化。然后通过蒸馏或重结晶对产物进行纯化,以获得高纯度的所需化合物。
化学反应分析
反应类型
4,4-二氟-N-甲基环己烷-1-铵会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为相应的醇或胺。
取代: 通过亲核取代反应,氟原子可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 甲醇钠或叔丁醇钾等亲核试剂可用于取代反应。
主要形成的产物
氧化: 形成二氟环己酮或二氟环己烷酸。
还原: 形成二氟环己醇或二氟环己胺。
取代: 根据所使用的亲核试剂,形成各种取代的环己烷衍生物。
科学研究应用
4,4-二氟-N-甲基环己烷-1-铵在科学研究中有几个应用:
化学: 用作合成更复杂氟化化合物的合成砌块。
生物学: 研究其作为具有药物发现和开发应用的生物活性分子的潜力。
医药: 探索其潜在的治疗特性,包括用作药物化合物的先导化合物。
工业: 用于生产具有独特性质的专用化学品和材料。
作用机制
4,4-二氟-N-甲基环己烷-1-铵的作用机制涉及其与特定分子靶标的相互作用。该化合物可以充当某些酶或受体的抑制剂或激活剂,具体取决于其结构和官能团。氟原子可以增强化合物与其靶标的结合亲和力,从而导致效力和选择性提高。其作用机制中涉及的精确途径尚在研究中,并且可能会根据具体应用而有所不同。
相似化合物的比较
类似化合物
- 4,4-二氟环己酮
- 4,4-二氟环己胺
- 4,4-二氟二苯甲烷
独特性
4,4-二氟-N-甲基环己烷-1-铵因其独特的结构特征而独特,包括同时存在氟原子和铵基。这种组合赋予其独特的化学性质,如提高的稳定性和反应性,使其在各种应用中具有价值。与类似化合物相比,它可能表现出增强的生物活性并改善的药代动力学特性,使其成为进一步研究和开发的有希望的候选者。
属性
分子式 |
C7H10F2N+ |
|---|---|
分子量 |
146.16 g/mol |
IUPAC 名称 |
(4,4-difluorocyclohexyl)-methylidyneazanium |
InChI |
InChI=1S/C7H10F2N/c1-10-6-2-4-7(8,9)5-3-6/h1,6H,2-5H2/q+1 |
InChI 键 |
NQMUJMDEPXKONA-UHFFFAOYSA-N |
规范 SMILES |
C#[N+]C1CCC(CC1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
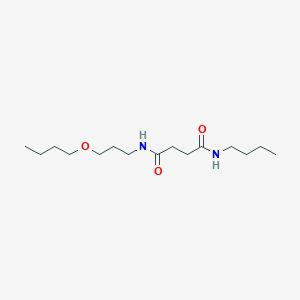
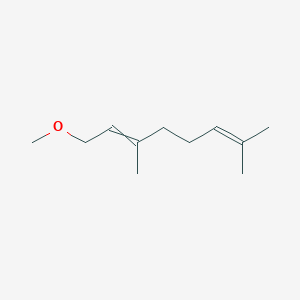
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
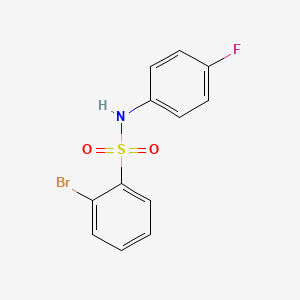
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
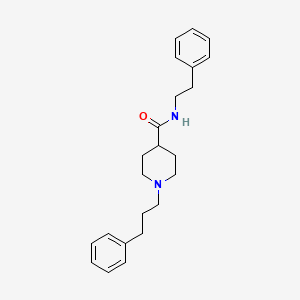
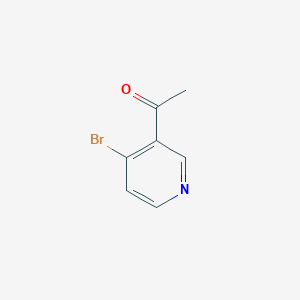
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
